molecular formula C11H14ClNO3 B2978950 5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride CAS No. 2361703-32-2

5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride

Cat. No.: B2978950
CAS No.: 2361703-32-2
M. Wt: 243.69
InChI Key: ONMJPQSSIVQEBR-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-2,3-dihydro-1H-indole is a chemical compound with a molecular weight of 163.22 . It is a liquid at room temperature . This compound is an indole derivative and has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) .


Physical and Chemical Properties Analysis

5-Methoxy-2-methyl-2,3-dihydro-1H-indole is a liquid at room temperature . It has a molecular weight of 163.22 and a melting point of 50-51 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, the compound has been utilized as a precursor in the synthesis of novel indole-benzimidazole derivatives. These derivatives were prepared from 2-methylindole-3-acetic acid and its 5-methoxy derivative through a condensation process with substituted o-phenylenediamines, employing polyphosphoric acid as a catalyst (Wang et al., 2016). Moreover, the spectroscopic and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, prepared via esterification of 5-methoxyindole-2-carboxylic acid, have contributed significantly to understanding its electronic nature and reactivity (Almutairi et al., 2017).

Structural Studies

Structural studies of tryptophan metabolites, including 5-methoxyindole-3-acetic acid (5-MIAA), have revealed detailed insights into the crystal and molecular structures of these compounds. For example, the crystal structure of 5-MIAA was solved, showing that the molecules are hydrogen-bonded into dimers, forming an infinite double-layered sheet structure. This study provided valuable information on the conformation of the side-chain and the dihedral angle between carboxyl and indole planes, contributing to the understanding of the structural aspects of indole derivatives (Sakaki et al., 1975).

Biological Applications

Although the focus is on excluding drug use, dosage, and side effects, it's worth noting that derivatives of 5-methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid have shown potential in various biological applications. For instance, these derivatives have been investigated for their anti-inflammatory properties and interactions with metal ions, highlighting their significance in medicinal chemistry and drug design (Dendrinou-Samara et al., 1998).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-6-10(11(13)14)8-5-7(15-2)3-4-9(8)12-6;/h3-6,10,12H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMJPQSSIVQEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(N1)C=CC(=C2)OC)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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